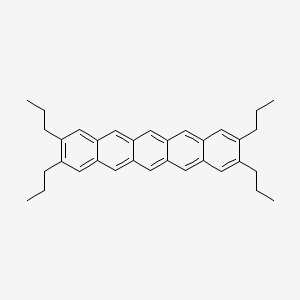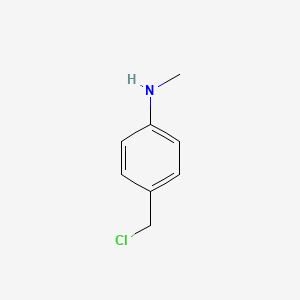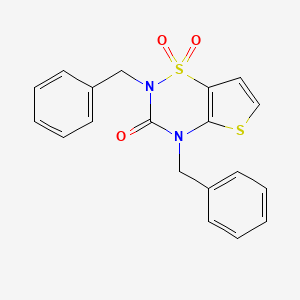
2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2,4-bis(phenylmethyl)-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2,4-bis(phenylmethyl)-, 1,1-dioxide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a fused ring system that includes a thiophene and a thiadiazine ring, making it a valuable subject for research in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2,4-bis(phenylmethyl)-, 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a thiophene derivative, followed by the introduction of a thiadiazine ring through a series of nucleophilic substitutions and cyclization reactions. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production. The choice of reagents, solvents, and catalysts is crucial to ensure the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2,4-bis(phenylmethyl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives with different properties.
科学的研究の応用
2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2,4-bis(phenylmethyl)-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2,4-bis(phenylmethyl)-, 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one: Lacks the bis(phenylmethyl) groups, resulting in different chemical and biological properties.
2,4-Bis(phenylmethyl)-1,2,4-thiadiazine-1,1-dioxide: Similar structure but different ring system, leading to variations in reactivity and applications.
Uniqueness
2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2,4-bis(phenylmethyl)-, 1,1-dioxide is unique due to its fused ring system and the presence of bis(phenylmethyl) groups. These structural features contribute to its distinct chemical reactivity and potential for diverse applications in various fields of research.
特性
CAS番号 |
214916-22-0 |
|---|---|
分子式 |
C19H16N2O3S2 |
分子量 |
384.5 g/mol |
IUPAC名 |
2,4-dibenzyl-1,1-dioxothieno[2,3-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C19H16N2O3S2/c22-19-20(13-15-7-3-1-4-8-15)18-17(11-12-25-18)26(23,24)21(19)14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
InChIキー |
VHSHYVYKFHNDKZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CS3)S(=O)(=O)N(C2=O)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}ethyl)phosphonic acid](/img/structure/B14234758.png)
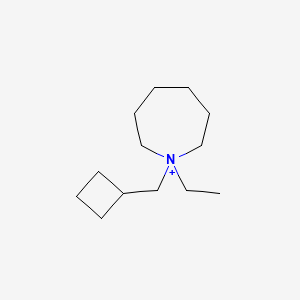
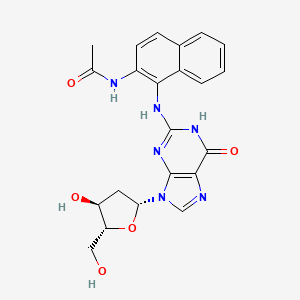
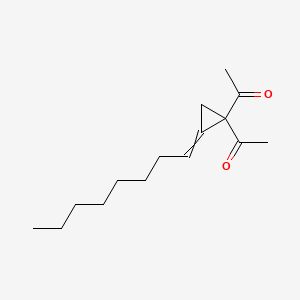
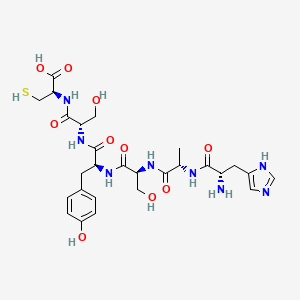
![2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)](/img/structure/B14234785.png)

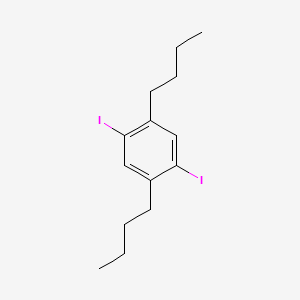
![1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene](/img/structure/B14234802.png)
![1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)-](/img/structure/B14234806.png)
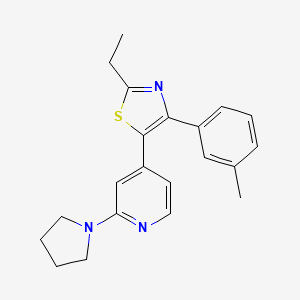
![4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14234815.png)
